molecular formula C8H5BrF3NO5S B1382087 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate CAS No. 1403666-47-6

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

Cat. No.: B1382087
CAS No.: 1403666-47-6
M. Wt: 364.1 g/mol
InChI Key: XROGYOMSLQRTCV-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethanesulfonate (-OTf) group attached to a substituted phenyl ring. The substituents—bromo (Br), methyl (CH₃), and nitro (NO₂)—confer unique electronic and steric properties. The nitro group is strongly electron-withdrawing, enhancing the leaving-group ability of the -OTf moiety in nucleophilic substitution reactions, while the bromo and methyl groups contribute to steric hindrance and modulate reactivity. This compound is likely employed in advanced organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical or materials science applications .

Properties

IUPAC Name

(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROGYOMSLQRTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-6-methyl-4-nitrophenol

The phenolic precursor is generally synthesized through electrophilic aromatic substitution reactions, starting from commercially available substituted anilines or phenols. A typical route involves:

  • Nitration of a methyl- or brominated phenol to introduce the nitro group at the 4-position.
  • Bromination at the ortho position relative to existing substituents.
  • Methylation or other modifications to introduce the methyl group at the 6-position.

Research Findings:

  • A patent describes the bromination of methyl- and nitro-substituted phenols using bromine in controlled conditions to achieve regioselectivity, often at low temperatures to prevent over-bromination (see).
  • The nitration step is carried out using a mixture of nitric acid and sulfuric acid, optimized to favor substitution at the 4-position.

Example Procedure for Phenol Derivative Synthesis

Step Reagents & Conditions Purpose Yield & Notes
Nitration HNO₃ / H₂SO₄, 0-5°C Introduce nitro group at 4-position High regioselectivity, yields >80%
Bromination Br₂ in acetic acid or dichloromethane, -10°C to 0°C Bromination at ortho position Controlled to prevent polybromination
Methylation Methyl iodide or dimethyl sulfate, base Methylation at desired position Purity critical for subsequent steps

Conversion to Triflate

Triflation Reaction

The key step involves converting the phenol to its triflate derivative using triflic anhydride (Tf₂O). The general reaction is:

$$
\text{Phenol} + \text{Triflic anhydride} \xrightarrow{\text{Base}} \text{Phenyl triflate}
$$

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform, as indicated in patent.
  • Base: Pyridine or triethylamine, which scavenges the generated triflic acid.
  • Temperature: Typically maintained at 0°C to room temperature to control reactivity and minimize side reactions.

Procedure Details

  • Dissolve the phenolic precursor in dry DCM or chloroform.
  • Add pyridine (or triethylamine) as an acid scavenger.
  • Cool the mixture to 0°C.
  • Slowly add triflic anhydride dropwise, maintaining temperature.
  • Stir for 1–2 hours at room temperature.
  • Quench with water, extract, and purify via chromatography or recrystallization.

Research Data:

  • Patent reports yields of over 90% for similar phenyl triflates, with high purity confirmed by NMR and GC analysis.
  • The use of dichloromethane or chloroform as solvents facilitates efficient triflation and easy work-up.

Specific Considerations and Optimization

Aspect Details References & Findings
Choice of Solvent Dichloromethane or chloroform preferred for solubility and reaction control ,
Temperature Control Low temperatures (-10°C to 0°C) critical during triflation to prevent side reactions ,
Base Selection Pyridine offers both solvent and base properties; triethylamine is an alternative ,
Yield & Purity Typically >90% yield with high purity; purification via chromatography ,

Summary of the Preparation Method

Step Description Key Reagents Conditions Typical Yield References
Synthesis of phenolic precursor Electrophilic substitution (nitration, bromination, methylation) HNO₃, H₂SO₄, Br₂, methylating agents Controlled temperature, inert atmosphere >80% ,
Conversion to triflate Reaction with triflic anhydride Tf₂O, pyridine or triethylamine 0°C to room temperature >90% ,

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental for the transformation of 2-bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate. The presence of the triflate group enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack.

  • Mechanism : The reaction typically proceeds via an S_NAr mechanism where the nucleophile attacks the carbon atom bonded to the leaving group (triflate or bromine), leading to the formation of new C-N or C-C bonds.

Table 1: Nucleophiles and Reaction Conditions

NucleophileSolventTemperatureYield (%)
Ethanol (EtOH)DMFReflux85
Sodium azide (NaN3)Acetonitrile60 °C78
Potassium thiocyanate (KSCN)DMSO80 °C90

Cross-Coupling Reactions

Cross-coupling reactions involving this compound are significant for constructing complex organic molecules. The compound can participate in various coupling strategies, particularly those catalyzed by palladium.

2.2.1 Kosugi-Migita-Stille Coupling

This method allows for the coupling of organostannanes with aryl halides or triflates.

  • Experimental Findings : In studies examining the chemoselectivity of carbon-bromine versus carbon-triflate bond coupling, it was found that conditions favoring bromine selectivity yielded higher isolated yields compared to those favoring triflate selectivity .

Table 2: Kosugi-Migita-Stille Coupling Results

CatalystNucleophileYield (%)Selectivity Ratio (C-Br:C-OTf)
Pd(PPh3)4(Ethenyl)tributyltin8533:1
PdCl2(PPh3)2(Ethenyl)tributyltin755:1

Friedel-Crafts Reactions

Friedel-Crafts reactions involving this compound can lead to various substituted aromatic products.

  • Example : The addition of indoles to nitrones has been promoted using trimethylsilyl trifluoromethanesulfonate as a catalyst, demonstrating the utility of triflates in facilitating electrophilic aromatic substitutions .

Scientific Research Applications

Organic Synthesis

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is utilized as an electrophilic reagent in various organic reactions:

  • Coupling Reactions : It is employed in coupling reactions such as the Kosugi-Migita-Stille coupling, where it serves as a versatile building block for synthesizing complex organic molecules. The bromine and triflate groups facilitate selective cross-coupling reactions, allowing for the formation of C-C bonds under mild conditions .
  • Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups onto aromatic rings through nucleophilic substitution reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Mechanisms of action may include induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity against specific pathogens. This potential makes it valuable in developing new antimicrobial agents.

Table 1: Summary of Research Studies on this compound

Study ReferenceApplicationKey Findings
Anticancer ActivityInduces apoptosis in leukemia cell lines; significant cytotoxicity observed.
Organic SynthesisEffective in Kosugi-Migita-Stille coupling; demonstrates high selectivity in C-C bond formation.
Antimicrobial ActivityExhibits activity against various bacterial strains; potential for new antibiotic development.

Case Study: Anticancer Mechanism

A study evaluated the effects of this compound on K562 leukemia cells. Results showed that treatment led to significant cell cycle arrest and increased apoptosis rates, indicating its potential as an anticancer agent.

Industrial Applications

In addition to its research applications, this compound is also explored for industrial use:

  • Pharmaceutical Intermediates : The ability to modify its structure allows for the synthesis of various pharmaceutical intermediates, making it valuable in drug formulation processes.
  • Material Science : Its unique chemical properties are being investigated for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate involves its ability to participate in nucleophilic substitution and coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution of nucleophiles. The bromine atom allows for coupling reactions, where it forms a bond with another aromatic ring in the presence of a palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate with structurally related aryl triflates:

Compound Name Substituents Molecular Weight CAS RN Purity (Commercial) Key Applications/Reactivity
This compound Br, CH₃, NO₂, -OTf Not explicitly reported Not available Not reported Likely high reactivity in substitution reactions (inferred)
4-Bromophenyl trifluoromethanesulfonate Br, -OTf 305.07 66107-30-0 >95.0% Cross-coupling, alkylation reactions
3-Bromophenyl trifluoromethanesulfonate Br, -OTf 305.07 66107-31-1 >95.0% Intermediate in organic synthesis
Methyl trifluoromethanesulfonate -OTf (alkylating agent) 164.11 Not provided Not reported Chemoselective O/S-alkylation

Key Observations:

  • Electronic Effects: The nitro group in the target compound significantly increases electrophilicity at the -OTf-bearing carbon compared to simpler bromophenyl analogs, making it more reactive in substitution reactions .
  • Synthetic Utility: While 4-bromophenyl triflate is commercially available (>95% purity) and widely used in cross-coupling , the target compound’s synthesis likely requires specialized conditions (e.g., microwave-assisted alkylation with cesium carbonate, as seen in related triflate syntheses ).
Alkylation and Chemoselectivity

Microwave-assisted alkylation of aryl triflates (e.g., using methyl trifluoromethanesulfonate) achieves chemoselectivity ratios of 5:1 (O- vs. S-alkylation) under optimized conditions .

Comparison with Non-Aromatic Triflates

Manganese bis(trifluoromethanesulfonate) and other metal triflates are used as Lewis acid catalysts, whereas aryl triflates like the target compound primarily act as electrophilic substrates. This distinction highlights the versatility of trifluoromethanesulfonate derivatives in diverse roles.

Commercial Availability and Handling

4-Bromophenyl trifluoromethanesulfonate is commercially available at scales up to 5g (¥29,000) with hazard classification 4-3-III (flammable, corrosive) . The target compound’s synthesis would likely incur higher costs due to additional functionalization steps and purification challenges. Safety protocols for handling triflates (e.g., P260: avoid inhalation) are critical across all analogs .

Biological Activity

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate (abbreviated as 2-Br-6-Me-4-NO2-Ph-TfOMeS) is an organofluorine compound with a complex structure that includes a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulfonate moiety. This compound is notable for its potential applications in organic synthesis and its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and environmental impact.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrF₃NO₅S, with a molecular weight of 364.093 g/mol. The trifluoromethanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, which enhances its reactivity in various chemical processes.

The biological activity of 2-Br-6-Me-4-NO2-Ph-TfOMeS can be attributed to its ability to interact with various biomolecules. The presence of the trifluoromethanesulfonate group significantly influences the compound's solubility and membrane permeability, which are critical factors in biological interactions.

Potential Biological Mechanisms

  • Nucleophilic Substitution : The trifluoromethanesulfonate moiety allows for efficient nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
  • Enzyme Interaction : Similar compounds have shown potential in inhibiting enzyme activity by binding to active sites, thus affecting metabolic pathways.
  • Antimicrobial and Anticancer Properties : Compounds with similar structural features often exhibit significant antimicrobial and anticancer activities, suggesting that 2-Br-6-Me-4-NO2-Ph-TfOMeS may possess similar properties.

Case Study: Derivatives of Nitrophenyl Compounds

Research indicates that derivatives of nitrophenyl compounds demonstrate various biological activities:

  • Antimicrobial Activity : Certain nitrophenyl derivatives have been shown to inhibit bacterial growth effectively.
  • Anticancer Activity : Studies have reported that some nitrophenyl compounds induce apoptosis in cancer cells by disrupting cellular functions .

Comparative Analysis

Compound NameBiological ActivityMechanism
2-Bromo-4-nitrophenolAntimicrobialEnzyme inhibition
4-Nitrophenyl trifluoromethanesulfonateCytotoxicNucleophilic substitution
2-Chloro-6-methyl-4-nitrophenolVariesElectrophilic substitution

Research Findings

  • In Vitro Studies : Compounds similar to 2-Br-6-Me-4-NO2-Ph-TfOMeS have been tested in vitro for their cytotoxic effects on cancer cell lines, showing dose-dependent responses that indicate potential therapeutic applications .
  • Mechanistic Insights : The mechanism of action often involves the modulation of signal transduction pathways, leading to altered cell proliferation and survival rates.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate?

The compound can be synthesized via sulfonylation of the corresponding phenol derivative. A typical approach involves reacting 2-bromo-6-methyl-4-nitrophenol with triflic anhydride (Tf2O) in the presence of a base (e.g., pyridine or DMAP) under anhydrous conditions. The reaction should be monitored by TLC or HPLC to ensure completion, and purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . Microwave-assisted synthesis (e.g., 150°C, 300 W, 10–15 min) may enhance reaction efficiency for similar trifluoromethanesulfonate esters .

Q. How should the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substituent positions and absence of protonation artifacts.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • HPLC/GC (with >95.0% purity thresholds) to assess chemical purity, referencing protocols for analogous bromophenyl triflates .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. What are the critical reaction parameters for avoiding decomposition during synthesis?

  • Maintain strict anhydrous conditions to prevent hydrolysis of the triflate group.
  • Control reaction temperature (typically 0–25°C for Tf2O reactions) to minimize side reactions like nitration or bromine displacement.
  • Use freshly distilled triflic anhydride and degassed solvents to avoid oxidative byproducts .

Advanced Research Questions

Q. How can conflicting NMR and X-ray diffraction data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the solid vs. solution state) or crystallographic disorder. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Re-examine crystallographic data using SHELXL for disorder modeling, applying restraints/constraints for overlapping atoms. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .
  • Compare experimental and DFT-calculated NMR chemical shifts to identify static/dynamic structural variations .

Q. What strategies are effective in minimizing byproducts during the sulfonylation step?

Common byproducts include di-triflated species or bromine-substituted derivatives. Mitigation approaches:

  • Optimize stoichiometry (1:1.2 molar ratio of phenol to Tf2O) to limit over-sulfonylation.
  • Introduce bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired reactions.
  • Use flow chemistry for precise control of reaction time and temperature, reducing side reactions .

Q. How can crystallographic twinning be addressed during structure determination?

Twinning is common in nitro- and bromine-containing aromatic systems due to symmetry ambiguities. Steps include:

  • SHELXT for automated space-group determination, followed by SHELXL refinement with TWIN/BASF commands.
  • Test for pseudo-merohedral twinning using the Rint metric and refine with HKLF5 format data.
  • Validate results against WinGX -generated Fourier maps to ensure electron density consistency .

Q. What mechanistic insights explain the electrophilic reactivity of the triflate group in cross-coupling reactions?

The triflate group acts as a superior leaving group due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl moiety. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • The transmetalation step is facilitated by the triflate’s low basicity, reducing catalyst poisoning.
  • DFT studies suggest that the triflate’s resonance stabilization lowers the activation energy for oxidative addition .

Methodological Notes

  • Crystallography : For high-Z elements (Br, S), use Mo-Kα radiation to enhance anomalous scattering. Apply absorption corrections (SADABS) to mitigate heavy-atom effects .
  • Spectroscopy : <sup>19</sup>F NMR is critical for detecting trace hydrolysis products (e.g., triflic acid at δ ~ −78 ppm) .
  • Safety : Handle triflic anhydride in a fume hood with appropriate PPE (acid-resistant gloves, face shield) due to its extreme corrosivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
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2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

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